molecular formula C15H18N4 B3216512 1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1171995-07-5

1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No. B3216512
CAS RN: 1171995-07-5
M. Wt: 254.33 g/mol
InChI Key: ZGDGWVUENSIWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is commonly referred to as EIP-A or INDOPY-1 and is a member of the pyrazole family of compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those with pyrazole and indole rings, play a crucial role in the development of pharmaceuticals and materials science. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, as discussed by Gomaa and Ali (2020), demonstrates the importance of such structures in synthesizing a wide range of heterocycles, including spiropyrans and cyanomethylene dyes under mild conditions, highlighting the potential utility of related compounds in diverse synthetic applications (Gomaa & Ali, 2020).

Drug Development and Pharmacological Properties

The pharmacological properties of pyrazole-based structures have been extensively studied, indicating the significance of such moieties in drug development. A comprehensive review by Bhattacharya et al. (2022) on pyrazole and its pharmacological properties outlines the basic, unsaturated nature of pyrazole rings due to the presence of double bonds, making them foundational in the synthesis of drugs and pharmaceutical compounds. This suggests that compounds like "1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine" may also possess significant biological activity, potentially leading to the development of new therapeutic agents (Bhattacharya et al., 2022).

Organic Synthesis and Catalysis

In organic synthesis, the versatility of heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, has been highlighted due to their usefulness as synthetic intermediates and biological significance. Li et al. (2019) discuss the functionality of heterocyclic N-oxides in metal complexes formation, catalysts design, and synthesis, emphasizing their potential in medicinal applications and drug development, suggesting areas where compounds like "1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine" could be explored (Li et al., 2019).

properties

IUPAC Name

1-ethyl-N-(1H-indol-4-ylmethyl)-5-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-3-19-11(2)15(10-18-19)17-9-12-5-4-6-14-13(12)7-8-16-14/h4-8,10,16-17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDGWVUENSIWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C3C=CNC3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 5
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.